molecular formula C20H22N2O5S B7681711 Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate

Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate

Cat. No. B7681711
M. Wt: 402.5 g/mol
InChI Key: USQOYVSUWFNTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate, also known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate binds to a specific pocket on the surface of the 14-3-3 protein, preventing it from interacting with its binding partners. This leads to various cellular effects, including the inhibition of cell growth and the induction of apoptosis. Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases. Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate has been shown to have a high affinity for the 14-3-3 protein, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate in lab experiments include its high affinity for the 14-3-3 protein, its ability to inhibit cell growth and induce apoptosis, and its anti-inflammatory effects. However, there are also limitations to using Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate in lab experiments. One limitation is that it may not be effective in all types of cancer cells, as some cells may have different protein targets. Another limitation is that Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate may have off-target effects, which could lead to unintended effects.

Future Directions

There are several future directions for the study of Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the 14-3-3 protein, which could lead to improved therapeutic outcomes. Additionally, the use of Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate in combination with other drugs or therapies could be explored, as this may lead to synergistic effects. Finally, the development of new methods for the synthesis of Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate could lead to improved yields and purity, making it more accessible for research and potential clinical use.
Conclusion:
Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its high affinity for the 14-3-3 protein, its ability to inhibit cell growth and induce apoptosis, and its anti-inflammatory effects make it a promising candidate for the treatment of various diseases. However, there are also limitations to using Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate in lab experiments, and further research is needed to fully explore its potential therapeutic applications.

Synthesis Methods

The synthesis of Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate involves several steps. The starting material is 4-benzyloxybenzoic acid, which is converted to 4-benzyloxybenzoyl chloride through the use of thionyl chloride. This intermediate is then reacted with 3-piperidin-1-ylsulfonylphenylamine to form the desired product, Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate. This synthesis method has been optimized and improved over the years, resulting in a high yield of pure Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate.

Scientific Research Applications

Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for a specific protein target, which is involved in various cellular processes. This protein target is known as the 14-3-3 protein, and it plays a crucial role in regulating cell growth, differentiation, and apoptosis. Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate has been shown to inhibit the interaction between the 14-3-3 protein and its binding partners, leading to various cellular effects.

properties

IUPAC Name

methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-27-20(24)16-10-8-15(9-11-16)19(23)21-17-6-5-7-18(14-17)28(25,26)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQOYVSUWFNTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate

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